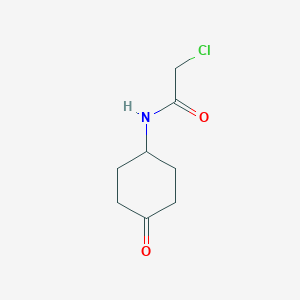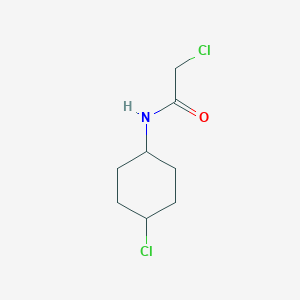![molecular formula C16H26N2O B7928024 2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928024.png)
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol is an organic compound that features a cyclohexylamine backbone with a benzyl-methyl-amino substituent and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol typically involves the reaction of cyclohexylamine with benzyl-methyl-amine in the presence of ethanol. The reaction conditions often include:
Solvent: Ethanol
Temperature: Room temperature to slightly elevated temperatures
Catalysts: Acid or base catalysts may be used to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl-methyl-amino group can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halides like chloroform (CHCl₃) or bromine (Br₂) can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids
Reduction: Simpler amines
Substitution: Various substituted amines depending on the electrophile used
Scientific Research Applications
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzyl(methyl)amino]acetaldehyde
- 2-[Benzyl(methyl)amino]propanedinitrile
- 2-Aminobenzothiazole derivatives
Uniqueness
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexylamine backbone with a benzyl-methyl-amino substituent and an ethanol group makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[[2-[benzyl(methyl)amino]cyclohexyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-18(13-14-7-3-2-4-8-14)16-10-6-5-9-15(16)17-11-12-19/h2-4,7-8,15-17,19H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLCGBFEAWUJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927942.png)
![N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide](/img/structure/B7927961.png)
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester](/img/structure/B7927971.png)
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7927972.png)
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7927983.png)
![[4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928003.png)
![[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928009.png)
![[4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine](/img/structure/B7928010.png)
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928014.png)
![2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928020.png)
![2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928031.png)

![2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928042.png)

